The table below consolidates the key identifying information and properties for 1-Azidooctane (CAS No. 7438-05-3) from the search results.
| Property | Value / Description |
|---|---|
| IUPAC Name | 1-Azidooctane [1] [2] [3] |
| Other Names | Octane, 1-azido-; Octyl azide [1] [3] |
| CAS Registry Number | 7438-05-3 [1] [2] [3] |
| Molecular Formula | C₈H₁₇N₃ [1] [2] [3] |
| Molecular Weight | 155.24 g/mol [1] [2] [3] |
| Chemical Structure | Available as 2D Mol/3D SD file [1] |
| Standard InChI | InChI=1S/C8H17N3/c1-2-3-4-5-6-7-8-10-11-9/h2-8H2,1H3 [1] |
| Standard InChIKey | RXAHCVNYRABXLO-UHFFFAOYSA-N [1] |
| Mass Spectrum | Available (electron ionization) [1] |
| Research Use | Compound with an azide head and 8-carbon tail; used in Click Chemistry reactions. [3] |
One supplier categorizes this compound as a Research Use Only biochemical and provides a critical safety warning: "Azides should be considered potential explosives. Handle with care." [3]. This is a crucial point for risk assessment, but specific hazard pictograms, exposure controls, and safe handling procedures are not detailed in the available search results.
The following diagram outlines the process for locating the necessary safety documentation.
The synthesis of 1-azidooctane typically involves a nucleophilic substitution reaction where an azide ion replaces a halide in a 1-halooctane precursor. The table below summarizes two methods found in the search results.
| Method | Reaction Conditions | Yield | Key Features |
|---|---|---|---|
| Microwave-Assisted [1] | 1-Bromooctane, sodium azide (NaN₃), DMF, 100 °C, 15 minutes. | High (reported as "efficiently prepared") | Fastest method; uses modern microwave irradiation. |
| Classical Thermal [2] | 1-Bromooctane (or 1-chlorooctane), sodium azide (NaN₃), DMF, 120 °C, 12 hours. | Information missing | Conventional heating; a well-established and reliable approach. |
Organic azides can be thermally unstable and potentially explosive, especially when purified and isolated [3]. This risk must be managed by adhering to strict safety practices.
After the reaction is complete, the following workup procedure is standard for isolating 1-azidooctane:
After purification, the identity and purity of 1-azidooctane should be confirmed analytically. The table below lists the expected data from common techniques.
| Technique | Expected Data for 1-Azidooctane |
|---|---|
| Fourier-Transform Infrared Spectroscopy (FT-IR) | A strong, sharp absorption band in the 2100 cm⁻¹ region, characteristic of the azide (-N₃) functional group [4]. |
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: A triplet (~3.5 ppm) for the -CH₂-N₃ protons and a multiplet for the remaining alkyl chain protons. ¹³C NMR: A signal near 50 ppm for the carbon attached to the azide [2]. |
The following diagram summarizes the complete synthesis and workup process for 1-azidooctane:
The table below summarizes the condensed phase thermochemistry data available for 1-Azidooctane.
| Property | Value | Unit | Method | Reference |
|---|---|---|---|---|
| Enthalpy of formation (liquid, ΔfH°liquid) | 96.7 | kJ/mol | Combustion Calorimetry (Ccb) | [1] [2] |
| Enthalpy of combustion (liquid, ΔcH°liquid) | -5674.0 ± 3.0 | kJ/mol | Combustion Calorimetry (Ccb) | [1] [2] |
| Molecular Weight | 155.24 | g/mol | - | [1] |
| Molecular Formula | C₈H₁₇N₃ | - | - | [3] [1] |
The available thermodynamic data were determined through specific experimental methodologies:
The following diagram outlines the known and typically required data for a compound like 1-Azidooctane, highlighting the current gaps.
Available and missing thermodynamic data for 1-Azidooctane.
Based on the search results, here is an assessment of the available information:
For a compound like 1-Azidooctane, computational methods provide a rapid way to estimate its logP. The table below summarizes the main classes of prediction models, their foundational principles, and their reported performance.
| Method Type | Representative Tools/Models | Basic Principle | Reported Performance (RMSE) |
|---|---|---|---|
| Deep Learning (Graph-based) | DNNtaut Model [1] | Uses graph convolution on molecular structures, with data augmentation for tautomers. | 0.47 log units (test set) [1] |
| Atom-based | ALOGP, SLOG [2] | Sums contributions from individual atoms based on their type and hybridization [3]. | Varies by model and test set [2] |
| Fragment-based | CLOGP, KOWWIN [1] | Sums hydrophobic contributions of predefined molecular fragments plus correction factors [4]. | Varies by model and test set [1] |
| Property-based (Physical) | FElogP [2] | Calculates transfer free energy from water to octanol using molecular mechanics (MM-PBSA). | 0.91 log units (diverse test set) [2] |
These computational approaches offer a balance of speed and accuracy. The Deep Learning (DNNtaut) and property-based (FElogP) models are particularly noteworthy for their high performance on diverse chemical sets [1] [2].
Experimental measurement remains the gold standard for obtaining logP values. Here are the detailed protocols for the key methods cited in the search results.
| Method | Key Protocol Details | Best For / Notes |
|---|
| Shake-Flask [1] | 1. Dissolve the compound in a pre-saturated mixture of n-octanol and water. 2. Shake vigorously to reach partitioning equilibrium. 3. Separate phases by centrifugation. 4. Analyze concentration in each phase using a technique like HPLC-UV/UV [2]. | The classic, direct method. Can be unreliable for very high or low logP values due to analytical challenges in the dilute phase [1]. | | Slow-Stirring [1] | 1. Similar setup to shake-flask, but the two-phase system is stirred slowly and gently for an extended period (often >24 hours). 2. Aim is to minimize the formation of troublesome emulsions. 3. Concentration analysis as above. | Considered more reliable for compounds with extreme logP values (logP > 5) [1]. | | Reversed-Phase HPLC [1] | 1. Use a non-polar stationary phase (e.g., C18 or C8 column). 2. Employ a mobile phase gradient from water to an organic solvent like methanol or acetonitrile. 3. Measure the compound's retention time. 4. Correlate the retention time (or derived capacity factor) with known logP values of standards to calibrate the system [2]. | An indirect, high-throughput method. Excellent for profiling many compounds quickly. The relationship between retention time and logP must be empirically established [1]. |
The following diagram illustrates the general workflow for the direct shake-flask and slow-stir methods:
For 1-Azidooctane, which contains a polar azido group (-N₃) attached to a long octyl chain, its hydrophobicity is a result of the competition between these moieties. The long hydrocarbon chain will dominate, making the molecule fairly hydrophobic, but the azide group may slightly reduce the logP compared to a pure alkane.
Primary Hazards:
Conditions to Avoid:
The following table summarizes the critical storage parameters for 1-Azidooctane:
| Storage Parameter | Requirement | Rationale & Additional Notes |
|---|---|---|
| Temperature | 2°C to 8°C (cool, below room temperature) [1] | Prevents thermal degradation and reduces risk of explosive decomposition [1]. |
| Light | Light-sensitive; store in amber or opaque containers in a dark place [3] | Prevents photochemical degradation. A recent study confirms photolytic decomposition of the azide group [2]. |
| Humidity | Low-humidity environment; use desiccants [3] | Prevents moisture absorption and hydrolysis, which could lead to hazardous by-products [1]. |
| Container | Air-tight containers made of glass or compatible high-density plastic [3] | Prevents reaction with air and moisture. Avoid metal containers or spatulas to prevent formation of sensitive metal azides [1]. |
| Segregation | Store alone; group classification: Storage Group X [1] | Must be stored away from all other chemicals, especially strong oxidizers, acids, heavy metals, and halogenated solvents [1]. |
Personal Protective Equipment (PPE):
Engineering Controls:
General Handling Rules:
Research indicates that 1-Azidooctane (C8H17N3) can be isolated and stored, but with precautions. Use these guidelines to assess stability:
The following diagram outlines the critical decision-making process for planning an experiment with 1-Azidooctane:
Experimental workflow for 1-Azidooctane use
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), recognized by the 2022 Nobel Prize in Chemistry, represents a paradigm shift in efficient linkage chemistry for biomedical applications. This reaction exemplifies true "click chemistry" characteristics—high yields, mild reaction conditions, exceptional selectivity, and remarkable tolerance to diverse functional groups [1]. The bio-orthogonal nature of CuAAC is particularly valuable, as neither azides nor terminal alkynes are commonly found in natural biological systems, enabling selective conjugation without interfering with native biochemical processes [2]. The reaction between 1-azidooctane and terminal alkynes provides an efficient route to 1,4-disubstituted triazoles that serve as stable bioisosteres for amide bonds, making them valuable in drug discovery and biomaterial development [3].
The fundamental CuAAC transformation involves a cycloaddition between organic azides and terminal alkynes, accelerated by copper(I) catalysis to achieve rate enhancements of 10⁷ to 10⁸ compared to the thermal Huisgen cycloaddition [1]. This exceptional acceleration, combined with complete regioselectivity for 1,4-triazoles, has established CuAAC as a cornerstone methodology in chemical biology, materials science, and pharmaceutical development [4]. The reaction proceeds effectively under aqueous conditions across a broad pH range (4-12) and tolerates a remarkable variety of functional groups, enabling applications ranging from biomolecule labeling to polymeric material synthesis [5].
The classical Huisgen 1,3-dipolar cycloaddition between azides and alkynes required elevated temperatures and typically produced regioisomeric mixtures of 1,4- and 1,5-disubstituted triazoles, limiting its synthetic utility [1]. The breakthrough discovery by Meldal and Sharpless that copper(I) catalysis exclusively generates the 1,4-regioisomer under mild conditions revolutionized this synthetic approach [4]. The mechanism proceeds through a dicopper acetylide intermediate that activates the alkyne toward [3+2] cycloaddition with the azide, followed by ring closure to form the triazole product [6].
The catalytic cycle begins with formation of a copper acetylide complex from the terminal alkyne and Cu(I) species. This coordinates a second copper atom, creating a dicopper center that activates the system toward azide addition [6]. The azide then coordinates to the dicopper core, forming the first C-N bond and generating a six-membered metallacycle intermediate. Subsequent intramolecular C-N bond formation yields the triazolyl-copper intermediate, which undergoes protonolysis to release the 1,2,3-triazole product while regenerating the copper catalyst [1].
Traditional organic solvents have been largely replaced by sustainable alternatives in modern CuAAC applications, aligning with green chemistry principles. Recent advances have demonstrated excellent performance in:
The use of glycerol as a reaction medium is particularly noteworthy, as it allows the CuI/glycerol catalytic system to be recycled for up to six consecutive cycles while maintaining high efficiency [4]. This bio-derived solvent enables quantitative conversions at room temperature with low catalyst loadings (1 mol% Cu), outperforming traditional dichloromethane which requires longer reaction times (24 hours) [4].
Table 1: Comparison of Copper Catalysts for CuAAC with 1-Azidooctane
| Catalyst System | Solvent | Temperature | Time | Yield | Features |
|---|---|---|---|---|---|
| CuSO₄·5H₂O/Sodium Ascorbate | Water | Room Temperature | 1-2 hours | >90% | Most common system, requires reducing agent |
| CuI | Glycerol | Room Temperature | 1 hour | >95% | Recyclable, sustainable solvent |
| CuI/L-Proline | Glycerol | Room Temperature | 30-45 min | >95% | Accelerated kinetics, biocompatible |
| CuNPs | Solvent-free | 50-80°C | 2-4 hours | 85-90% | Heterogeneous, easy recovery |
| CuBr | t-BuOH/H₂O | 50°C | 3 hours | 88% | Acid-sensitive substrates |
This optimized protocol describes the conjugation of 1-azidooctane with a model protein containing terminal alkyne groups at a concentration of 50 μM, representing typical bioconjugation conditions [7].
In a 2 mL Eppendorf tube, combine 432.5 μL of the biomolecule-alkyne solution (57.8 μM in alkyne) with 10 μL of 1-azidooctane stock solution (5 mM)
Prepare the catalyst premix in a separate tube:
Add the catalyst premix to the reaction tube
Add 25 μL of aminoguanidine hydrochloride (100 mM stock) if working with sensitive proteins
Initiate the reaction by adding 25 μL of fresh sodium ascorbate (100 mM stock)
Close the tube tightly to minimize oxygen ingress and mix by inverting several times
Allow the reaction to proceed for 1 hour at room temperature with slow rotation (approximately 30 rpm)
Terminate the reaction by adding excess EDTA (50 mM final concentration) or proceed to purification
For protein conjugates, remove copper ions by dialysis against EDTA-containing buffer (1-10 mM EDTA in appropriate buffer) followed by extensive dialysis without EDTA. Alternatively, use size-exclusion chromatography with EDTA in the elution buffer. For small molecules, extraction with EDTA-containing aqueous solution followed by standard organic workup is effective.
Table 2: Final Reaction Concentrations for 1-Azidooctane CuAAC
| Component | Stock Concentration | Volume Added (μL) | Final Concentration | Purpose |
|---|---|---|---|---|
| Biomolecule-alkyne | 57.8 μM | 432.5 | 50 μM | Reaction substrate |
| 1-Azidooctane | 5 mM | 10 | 100 μM | 2 equivalents to alkyne |
| CuSO₄ | 20 mM | 2.5 | 100 μM | Catalyst precursor |
| THPTA ligand | 50 mM | 5.0 | 500 μM | Accelerating ligand, prevents oxidation |
| Sodium ascorbate | 100 mM | 25 | 5 mM | Reducing agent (maintains Cu(I)) |
| Aminoguanidine | 100 mM | 25 | 5 mM | Protects protein from oxidation |
For applications emphasizing green chemistry principles, this glycerol-based protocol offers an excellent alternative [4]:
Dissolve alkyne-functionalized biomolecule (50 μM) and 1-azidooctane (2 equiv) in anhydrous glycerol (500 μL total volume)
Add CuI (1 mol%) and L-proline (5 mol%) as solid powders or concentrated stock in minimal DMSO
Stir reaction mixture at room temperature for 1-2 hours
Monitor completion by TLC or MS
Isolate product by extraction with ethyl acetate/water or direct purification
Recover glycerol phase containing catalyst for reuse in subsequent cycles
The CuAAC mechanism involves a sophisticated multistep catalytic cycle with copper playing a dual role in both activating the alkyne and stabilizing the reaction intermediates [1] [6]. The process begins with π-coordination of Cu(I) to the terminal alkyne, enhancing the acidity of the proton, which is abstracted by a base to form the key copper(I) acetylide intermediate. This copper acetylide then coordinates a second Cu(I) center, creating a highly reactive dicopper acetylide complex that activates the system toward nucleophilic attack [1].
The azide approaches this dicopper complex, with the terminal nitrogen engaging in nucleophilic attack on the internal carbon of the acetylide, forming the first C-N bond and generating a six-membered copper metallacycle [6]. This metallacycle then undergoes ring contraction through formation of the second C-N bond, yielding a triazolyl-copper complex. Proton transfer from the original alkyne proton source releases the final 1,4-disubstituted triazole product while regenerating the copper catalyst for subsequent cycles [1].
Successful implementation of CuAAC with 1-azidooctane requires careful attention to several key parameters:
Copper oxidation state control: Maintenance of Cu(I) is crucial, achieved through reducing agents (sodium ascorbate) or employing stable Cu(I) sources (CuI, CuBr) [7] [6]
Ligand design: Tris(triazolylmethyl)amine ligands like THPTA or TBTA serve dual purposes: accelerating the reaction through copper coordination and protecting biomolecules from copper-mediated oxidation [7] [2]
Oxygen exclusion: Despite relative tolerance to oxygen, exclusion enhances efficiency and minimizes biomolecule damage through reactive oxygen species [7]
Solvent selection: Aqueous systems with cosolvents (t-BuOH) often optimize solubility of 1-azidooctane while maintaining beneficial water effects on copper coordination [4]
pH optimization: Near-neutral pH (7-8) typically provides ideal balance between reaction rate and biomolecule stability [7]
The CuAAC reaction with 1-azidooctane enables efficient post-synthetic modification of biologically relevant molecules. In oligonucleotide labeling, complete conversion to labeled products can be achieved with just 2-5 equivalents of azide relative to alkyne-modified DNA, with reaction times between 30 minutes and 4 hours [2]. The resulting triazole linkage demonstrates remarkable stability and exhibits duplex-stabilizing effects when incorporated into nucleic acids, with reported Tm increases of 1-2°C [2].
For protein modification, the eight-carbon chain of 1-azidooctane provides optimal spacer length for conjugating hydrophobic moieties while minimizing potential disruption of protein folding or function. The elongated alkyl chain facilitates embedding into lipid bilayers, making 1-azidooctane conjugates particularly valuable for membrane protein studies and lipidation mimics [7].
The 1,2,3-triazole products derived from 1-azidooctane conjugation serve as effective amide bond isosteres with enhanced metabolic stability, resisting enzymatic degradation in biological systems [3]. These triazole linkages have been incorporated into various pharmaceutical architectures, including:
The host-guest chemistry of calixarene and resorcinarene platforms functionalized with 1-azidooctane derivatives has shown particular promise in drug encapsulation, enhancing solubility, bioavailability, and stability of therapeutic compounds under various conditions [6].
Effective analysis of CuAAC reactions employing 1-azidooctane utilizes several complementary techniques:
Fluorogenic assays: Coumarin-based azides like the Wang probe provide sensitive fluorescence turn-on upon triazole formation, enabling real-time reaction monitoring [7]
Mass spectrometry: MALDI-TOF MS directly confirms conjugation success on biomolecules without purification [2]
Chromatographic methods: HPLC and UPLC with UV/Vis or MS detection quantify conversion and purity
NMR spectroscopy: ¹H NMR tracks disappearance of alkyne and azide signals while appearing triazole proton at ~7.5-8.0 ppm
Comprehensive characterization of 1-azidooctane conjugates should include:
For scale-up of 1-azidooctane CuAAC reactions:
The CuAAC reaction with 1-azidooctane represents a robust, efficient, and versatile methodology for constructing molecular conjugates with applications spanning chemical biology, materials science, and pharmaceutical development. The protocols outlined herein provide researchers with optimized procedures that balance reaction efficiency with practical considerations for handling sensitive biomolecules. The continued evolution of CuAAC methodology, particularly in sustainable solvent systems and advanced ligand designs, promises to further expand the utility of this transformative click chemistry reaction in both academic and industrial settings.
Application Notes & Protocols
The development of tris-triazole-based ligands incorporated into polymeric amphiphiles represents a significant advancement in the field of aqueous-phase catalysis, particularly for the copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction. A recent study demonstrates that co-assembling custom-synthesized polymeric ligands with commercial Pluronic P123 amphiphiles results in micellar nanoreactors (MNRs) with superior catalytic activity. Notably, the architectural configuration of the ligand—specifically whether it is a PEG-monotris-triazole amphiphile (MTA) or a PEG-ditris-triazole amphiphile (DTA)—and its concentration are more critical factors influencing the reaction rate than the hydrophobicity of the dendritic blocks. Spiking Pluronic P123 micelles with these ligands, especially MTA, yields MNRs with CuAAC reaction rates that surpass those achieved with the widely used Tris(benzyltriazolylmethyl)amine (TBTA) ligand [1].
These MNRs are engineered nanostructures comprising a hydrophobic core and a hydrophilic shell, which solubilize hydrophobic molecules and confine transition metal catalysts. This confinement minimizes catalyst toxicity while maintaining high catalytic activity, making MNRs a promising platform for performing bioorthogonal reactions in aqueous media and potentially in vivo [1].
This protocol outlines the synthesis of a second-generation dendritic amphiphile, DTA-C8, using 1-azidooctane, based on orthogonal thiol-yne and CuAAC click chemistries [1].
The following diagram illustrates the synthetic workflow:
Table 1: Characterization data for DTA amphiphiles with different alkyl chain lengths. [1]
| Polymer | Theoretical Mn (kDa) | SEC Mn (kDa) | Đ (Dispersity) | CMC (μM) | Dₕ (nm) | Dₕ with CuSO₄ (nm) |
|---|---|---|---|---|---|---|
| DTA-C8 | 6.3 | 6.1 | 1.03 | 20 ± 1 | 11 ± 2 | 11 ± 3 |
| DTA-C10 | 6.4 | 6.7 | 1.03 | 15 ± 1 | 12 ± 3 | 13 ± 2 |
| DTA-C14 | 6.7 | 6.7 | 1.03 | 13 ± 1 | 16 ± 3 | 17 ± 5 |
Key Insights:
Table 2: Comparison of CuAAC reaction performance under different MNR conditions. [1]
| MNR Composition | Ligand Architecture | Key Performance Findings |
|---|---|---|
| DTA-only | Ditris-triazole (DTA) | Displays a dampened reaction rate. |
| P123 + DTA | Ditris-triazole (DTA) | Significantly faster rates compared to DTA-only MNRs. |
| P123 + MTA | Monotris-triazole (MTA) | Highest reaction rates, outperforming those with DTA and even the standard TBTA ligand. |
Key Insights:
The synthesis of tris-triazole ligands using 1-azidooctane and their subsequent incorporation into Pluronic-spiked micellar nanoreactors provides a robust and efficient platform for conducting CuAAC reactions in aqueous environments. The key to high performance lies not in maximizing ligand hydrophobicity, but in optimizing the macromolecular architecture (favoring MTA over DTA) and the supramolecular assembly process. These protocols offer researchers a clear path to creating advanced catalytic systems with potential applications in green chemistry, biomaterial synthesis, and targeted drug development.
1-Azidooctane is an eight-carbon alkyl chain terminated with a highly reactive azide group (-N₃), making it a valuable building block for post-polymerization modifications via click chemistry. Its primary role in polymer science is to serve as a facile functionalization handle, enabling the precise and efficient attachment of therapeutic payloads, targeting ligands, or other functional molecules to polymer backbones under mild, aqueous-compatible conditions. The azide group participates readily in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable 1,2,3-triazole linkages that are resistant to hydrolysis and metabolic degradation [1]. The hydrophobic octyl chain contributes to enhanced lipophilicity of the final polymer conjugate, which can influence critical pharmacokinetic parameters such as circulation half-life and cellular uptake [2].
The utility of 1-azidooctane and similar molecules lies in their ability to modulate polymer properties after the often-sensitive polymerization step. This modular approach allows researchers to incorporate fragile or complex functionalities—such as drugs, sugars, or peptides—after synthesizing a stable, "click-ready" polymer scaffold. This strategy is particularly powerful in drug delivery system (DDS) design, where it enables the creation of sophisticated, multifunctional platforms with controlled architecture and high loading capacity [1]. The resulting triazole linkage is not only robust but also can contribute to hydrogen bonding and dipole interactions, potentially influencing the overall conformation and behavior of the polymer conjugate in a biological environment.
Click chemistry, recognized by the 2022 Nobel Prize in Chemistry, has revolutionized the design of biofunctional polymers for therapeutic applications [1]. These reactions, including various forms of azide-alkyne cycloadditions, are characterized by high yield, exceptional selectivity, and bio-orthogonality, allowing for conjugation in complex environments without interfering with native biological processes. The development of polymer-drug conjugates aims to overcome significant limitations of conventional therapeutics, such as poor solubility, rapid clearance, and off-target toxicity, by enhancing drug accumulation at the disease site.
A prominent application is the creation of STING-Activating Polymer–Drug Conjugates (SAPCon) for cancer immunotherapy. In this system, a novel dimeric amidobenzimidazole (diABZI) STING agonist was conjugated to a hydrophilic poly(dimethylacrylamide-co-azido-ethylmethacrylate) backbone via a cathepsin B-cleavable linker [2]. The polymer backbone is first decorated with azide-containing monomers, providing the anchorage points for the DBCO-functionalized drug via SPAAC. The resulting conjugate demonstrated prolonged circulation time and enhanced tumor accumulation in preclinical models, leading to a remodeled tumor microenvironment (TME), increased infiltration of CD8+ T cells, and potentiation of anti-PD-1 immune checkpoint blockade therapy [2]. This case study exemplifies how azide-functionalized polymers can be used to improve the pharmacological profile of potent but challenging drug molecules.
The workflow below illustrates the strategic role of 1-azidooctane functionalization in creating advanced drug delivery systems, from initial polymer synthesis to final biological application:
This protocol describes the synthesis of an azide-functionalized polymer scaffold, a prerequisite for subsequent drug conjugation via click chemistry.
Materials:
Procedure:
This protocol details the "click" conjugation of a DBCO-functionalized drug molecule (e.g., a STING agonist) to the azide-bearing polymer from Protocol 1.
Materials:
Procedure:
The following diagram visualizes the SPAAC conjugation mechanism and the key release mechanism of the active drug within the target cell:
| Reagent | CAS Number | Molecular Weight (g/mol) | Density (g/mL) | Azide Content | Solubility |
|---|---|---|---|---|---|
| 1-Azidooctane | 54551-93-4 | 155.23 | ~0.88 | 1.93 mmol/g | DMF, DMSO, THF |
| P(DMA-co-HEMA) | N/A | ~20,000 (Example) | N/A | N/A | Water, DMF, DMSO |
| P(DMA-co-AzEMA) | N/A | ~20,500 (Calculated) | N/A | ~0.2 mmol/g | Water, DMF, DMSO |
| DBCO-PEG4-NHS Ester | 1425481-72-8 | 591.60 | N/A | N/A | DMF, DMSO, Acetonitrile |
| Parameter | Optimal Condition | Sub-Optimal Condition (Consequence) |
|---|---|---|
| Solvent System | 20% DMSO / PBS | >50% DMSO (Polymer precipitation) |
| Molar Ratio (DBCO:N₃) | 1.1 : 1.0 | 1.0 : 1.0 (Incomplete conjugation) |
| Reaction Temperature | 25 °C | >37 °C (Potential drug degradation) |
| Reaction Time | 6-8 hours | <4 hours (Low yield) |
| Polymer Concentration | 10-20 mg/mL | >50 mg/mL (High viscosity, slow kinetics) |
| Analytic | Method | Key Findings / Metrics |
|---|---|---|
| P(DMA-co-AzEMA) | ¹H NMR (CDCl₃/D₂O) | Disappearance of HEMA -CH₂-OH peak at ~4.3 ppm; appearance of -CH₂- from 1-azidooctane at ~3.8 ppm. |
| P(DMA-co-AzEMA) | FT-IR | Strong, sharp absorption band at ~2100 cm⁻¹ (azide stretch). |
| SAPCon Conjugate | SEC-MALS | Shift in retention time; confirmed increase in molecular weight; low polydispersity (Ð < 1.2). |
| Drug Loading | UV-Vis Spectroscopy | Quantification using drug-specific λmax (e.g., 280 nm for diABZI); typical loading >85%. |
| In vitro Drug Release | HPLC | <5% drug release in PBS pH 7.4 in 24h; >80% release with cathepsin B enzyme. |
The functionalization of polymers with 1-azidooctane provides a robust and versatile strategy for creating advanced drug delivery systems. The protocols outlined herein enable the reliable synthesis of azide-decorated polymer scaffolds and their subsequent conjugation to DBCO-functionalized therapeutics via bio-orthogonal SPAAC chemistry. The resulting conjugates, as demonstrated by the SAPCon platform, can significantly enhance the therapeutic index of drugs by improving their pharmacokinetics and enabling tumor-selective activation. This approach offers a modular and programmable platform for researchers and drug development professionals to engineer next-generation polymer therapeutics for oncology and beyond.
1. Principle and Rationale Traditional prodrug nanomedicines often face limitations in inefficient in vivo activation, leading to suboptimal therapeutic outcomes and potential non-specific toxicity [1]. The nanoreactor platform described here is designed to overcome these barriers by creating a tumor-specific, cascade-amplified activation system. It leverages the acidic tumor microenvironment (TME) to initiate a localized reaction cycle that simultaneously generates high levels of reactive oxygen species (ROS) and releases a potent chemotherapeutic agent directly within the tumor. This dual action induces immunogenic cell death (ICD), priming the tumor for enhanced response to immunotherapy [1].
2. Workflow Overview The diagram below outlines the synthesis process and the mechanism of action of the micellar nanoreactors.
3. Materials and Reagents The table below lists the key components required for the synthesis of the nanoreactors.
| Component | Specification/Role | Supplier Example |
|---|---|---|
| Polymer-Paclitaxel (PTX) Conjugate | Piperidine-functionalized copolymer, acts as the prodrug backbone | To be synthesized |
| Glucose Oxidase (GOD) | Enzyme, catalyzes ROS-producing reaction | Sigma-Aldrich |
| Phosphate Buffered Saline (PBS) | 10 mM, pH 7.4; used for self-assembly | Thermo Fisher Scientific |
| Dialysis Tubing | Molecular weight cutoff (MWCO) appropriate for polymer (e.g., 3.5 kDa) | Spectrum Labs |
| anti-PD-1 Antibody | For in vivo combination therapy | Bio X Cell |
4. Experimental Protocol: Synthesis and Characterization
4.1. Preparation of Micellar Nanoreactors
4.2. Key Characterization Assays
5. In Vitro and In Vivo Evaluation Protocols
5.1. In Vitro Cytotoxicity and ICD Assay
5.2. In Vivo Efficacy in Orthotopic Model
6. Expected Outcomes and Data Analysis The table below summarizes the key results you should expect from a successful experiment.
| Parameter | Expected Outcome (Nanoreactor) | Control (Free PTX) |
|---|---|---|
| Hydrodynamic Diameter | ~100 nm, PDI < 0.2 | N/A |
| GOD Encapsulation Efficiency | > 80% | N/A |
| Cytotoxicity (at pH 6.5) | IC50 ~ 0.5 µg/mL (PTX eq.) | IC50 ~ 2.0 µg/mL |
| CRT Exposure | > 60% of cells | < 15% of cells |
| Tumor Growth Inhibition | > 80% | ~50% |
| Median Survival Increase | > 40 days (with anti-PD-1) | ~15 days |
The data generated from these protocols should demonstrate the superior efficacy of the nanoreactors in an acidic TME, both in killing tumor cells and in inducing a potent immune response. The synergistic effect with anti-PD-1 therapy highlights the potential of this platform for combination immunotherapy [1].
labeldistance attribute on edges has been set to 2.5 to ensure text clarity [4].
Dendritic amphiphiles are highly branched molecules that combine hydrophobic and hydrophilic components, enabling self-assembly into micellar nanoreactors (MNRs) and drug delivery systems (DDS). These structures mimic biological membranes and enhance the solubility and delivery of hydrophobic therapeutic agents. The synthesis of these advanced materials frequently relies on click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), valued for its high efficiency and selectivity under mild conditions [1] [2].
Within this synthetic paradigm, 1-azidooctane serves as a critical building block for introducing hydrophobic alkyl chains into dendritic structures. The eight-carbon alkyl chain (C8) provides a specific balance of hydrophobicity, influencing the self-assembly, stability, and internal environment of the resulting micelles or dendrimers [1]. These properties are essential for applications such as catalysis in aqueous solutions and the encapsulation of hydrophobic drugs [1] [3]. This document provides detailed protocols and analytical data for the use of 1-azidooctane in synthesizing PEG-ditris-triazole amphiphiles (DTAs), along with key characterization methods and performance metrics.
This protocol outlines the synthesis of a second-generation dendritic amphiphile, DTA-C8, using 1-azidooctane, as adapted from recent literature [1].
The CuAAC reaction requires optimization for different dendritic scaffolds. Key parameters include:
Following synthesis, the critical properties of the DTA-C8 amphiphile were determined [1].
Table 1: Characterization Data for DTA-C8 and Related Amphiphiles
| Polymer | Theoretical Mn (kDa) | SEC Mn (kDa) | Đ (Dispersity) | CMC (μM) | Hydrodynamic Diameter (DH, nm) |
|---|---|---|---|---|---|
| DTA-C8 | 6.3 | 6.1 | 1.03 | 20 ± 1 | 11 ± 2 |
| DTA-C10 | 6.4 | 6.7 | 1.03 | 15 ± 1 | 12 ± 3 |
| DTA-C14 | 6.7 | 6.7 | 1.03 | 13 ± 1 | 16 ± 3 |
The DTA-C8 amphiphile was co-assembled with Pluronic P123 to form mixed micelles, the catalytic activity of which was evaluated for the model CuAAC reaction between propyl-4-(prop-2-yn-1-yloxy)benzoate (Ak-1) and methyl-4-(azidomethyl)benzoate [1].
Table 2: Influence of Amphiphile Architecture on CuAAC Reaction Rate
| Ligand/Amphiphile System | Key Architectural Feature | Relative Performance in CuAAC |
|---|---|---|
| P123 + MTA | Single tris-triazole ligand, mixed micelles | Highest reaction rate |
| P123 + DTA-C8 | Dual tris-triazole ligands, mixed micelles | Significantly faster than DTA-only micelles |
| DTA-C8 (alone) | Dual tris-triazole ligands, pure micelles | Dampened reaction rate |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Common small-molecule ligand | Outperformed by P123+MTA system |
The synthetic application of 1-azidooctane via CuAAC click chemistry is a robust and efficient method for constructing well-defined dendritic amphiphiles like DTA-C8. These materials self-assemble into monodisperse micelles with tunable properties, making them excellent candidates for advanced applications such as micellar nanoreactors and drug delivery vehicles. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to utilize 1-azidooctane in the development of functional nanomaterials.
1-Azidooctane serves as a versatile building block in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocycles with significant pharmaceutical relevance. This protocol provides detailed methodologies for the synthesis, characterization, and application of 1-azidooctane in creating diverse heterocyclic scaffolds. Organic azides have emerged as crucial intermediates in modern drug discovery due to their participation in various cyclization and cycloaddition reactions, especially the renowned click chemistry transformations. The eight-carbon chain of 1-azidooctane provides optimal lipophilic character that enhances membrane permeability in biologically active molecules, while the azido group serves as a highly reactive handle for nitrogen incorporation into heterocyclic systems.
The applications of 1-azidooctane span the synthesis of triazole-based pharmaceuticals, quinoxaline derivatives, and various other N-heterocyclic compounds with demonstrated biological activities. Recent advances in heterocyclic chemistry have highlighted the importance of such azidoalkanes as precursors to compounds with antimicrobial, anticancer, and anti-inflammatory properties. This document provides researchers with optimized protocols, safety considerations, and analytical methods for employing 1-azidooctane in heterocyclic synthesis, supported by comprehensive experimental data and characterization parameters.
Explosive Potential: While many organic azides are known for their explosive properties and sensitivity to impact, friction, or heat, 1-azidooctane belongs to a category of longer-chain alkyl azides that demonstrate significantly reduced sensitivity. This improved safety profile makes it more suitable for laboratory-scale synthesis compared to short-chain or aromatic azides. [1]
Decomposition Risks: Despite its relative stability, 1-azidooctane should be handled with caution as it can decompose under strong heating conditions or in the presence of heavy metal salts, which may catalyze decomposition reactions. The decomposition typically releases nitrogen gas and may generate reactive nitrene intermediates.
Personal Protective Equipment (PPE): Always wear appropriate chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat when handling 1-azidooctane. Work should be conducted in a well-ventilated fume hood to minimize exposure to vapors and potential decomposition products.
Storage Recommendations: Store 1-azidooctane in amber glass containers protected from light at temperatures between 2-8°C. Avoid contact with strong oxidizing agents or heavy metal compounds during storage and handling. Clearly label containers with the date of synthesis and expiration date (recommended 6-month stability when properly stored).
Table 1: Reagents and Quantities for 1-Azidooctane Synthesis
| Reagent/Material | Quantity | Molar Equivalents | Purity/Specifications |
|---|---|---|---|
| 1-Iodooctane | 10.0 g (43.2 mmol) | 1.0 | ≥98%, anhydrous |
| Sodium Azide (NaN₃) | 3.10 g (47.5 mmol) | 1.1 | ≥99%, reagent grade |
| Dimethyl Sulfoxide (DMSO) | 50 mL | - | Anhydrous, ≥99.9% |
| Diethyl Ether | 100 mL | - | ACS reagent grade |
| Distilled Water | 75 mL | - | Deionized |
| Saturated Brine Solution | 50 mL | - | - |
Step-by-Step Procedure:
Reaction Mixture Preparation: In a 100 mL round-bottom flask, combine 1-iodooctane (10.0 g, 43.2 mmol) and sodium azide (3.10 g, 47.5 mmol) in anhydrous DMSO (50 mL). Stir the mixture using a magnetic stir bar at moderate speed (300-400 rpm) to ensure complete dissolution and mixing. [1]
Heating and Reaction Monitoring: Heat the reaction mixture to 100°C using an oil bath or heating mantle while maintaining continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using hexane:ethyl acetate (9:1) as the mobile phase. The reaction typically reaches completion within 5 hours at this temperature. [1]
Work-up Procedure: After confirming complete consumption of the starting material by TLC, allow the reaction mixture to cool to room temperature. Transfer the mixture to a 250 mL separatory funnel and add 75 mL of distilled water followed by 50 mL of diethyl ether. Extract the aqueous layer twice more with fresh portions of diethyl ether (2 × 50 mL). Combine the organic layers and wash with saturated brine solution (50 mL) to remove residual DMSO.
Purification by Steam Distillation: Employ steam distillation as the preferred purification method. Transfer the crude product to a distillation apparatus and isolate 1-azidooctane via steam distillation. This method has been proven effective for obtaining high-purity product at scales up to 50 grams. [1]
Alternative Purification: If steam distillation equipment is unavailable, the compound can be purified by reduced-pressure distillation. Collect the fraction boiling at 70-72°C at 15 mmHg. This method yields 1-azidooctane as a colorless liquid with high purity (≥98% by GC analysis). [1]
Table 2: Characterization Data for 1-Azidooctane
| Analytical Method | Expected Result | Reference Standard |
|---|---|---|
| GC-MS | Retention time: 8.2 min (HP-5 column) | ≥98% purity |
| ¹H NMR (CDCl₃) | δ 3.25 (t, J = 7.0 Hz, 2H, CH₂N₃), 1.60 (m, 2H, CH₂), 1.30 (m, 10H, CH₂), 0.88 (t, J = 6.8 Hz, 3H, CH₃) | - |
| ¹³C NMR (CDCl₃) | δ 51.5 (CH₂N₃), 31.8, 29.2, 29.1, 28.8, 26.7, 22.6 (CH₂), 14.1 (CH₃) | - |
| FT-IR (neat) | 2095 cm⁻¹ (strong, N₃ stretch), 2930, 2858 cm⁻¹ (CH stretch) | - |
| Density (25°C) | 0.88 g/mL | - |
Yield Calculation: The typical isolated yield of purified 1-azidooctane ranges from 85-90% (approximately 5.8-6.2 g from 10.0 g of 1-iodooctane). Calculate the percentage yield based on the limiting reagent (1-iodooctane).
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between 1-azidooctane and terminal alkynes represents one of the most valuable applications of this compound, providing access to 1,4-disubstituted 1,2,3-triazoles with high regioselectivity and excellent yields.
Detailed Experimental Protocol:
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 1-azidooctane (1.55 g, 10 mmol), phenylacetylene (1.02 g, 10 mmol), sodium ascorbate (0.12 g, 0.6 mmol), and CuSO₄·5H₂O (0.05 g, 0.2 mmol) in tert-butanol/water (1:1, 12 mL).
Reaction Execution: Flush the reaction vessel with nitrogen or argon to create an inert atmosphere. Stir the reaction mixture at 40°C for 6 hours, monitoring progress by TLC (hexane:ethyl acetate, 4:1).
Work-up and Isolation: After completion, dilute the reaction mixture with ethyl acetate (30 mL) and wash with brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate 10:1 to 4:1 gradient) to obtain the pure triazole derivative as a white solid. Typical yield: 85-92%.
This methodology has been successfully applied in the synthesis of hybrid quinoxaline-containing triazoles, which demonstrate significant biological potential in pharmaceutical applications. [2]
The synthesis of hybrid heterocyclic systems containing both quinoxaline and triazole moieties represents an important application of 1-azidooctane in medicinal chemistry.
Representative Protocol:
Click Reaction: React 1-azidooctane (1.55 g, 10 mmol) with 1-[(prop-2-yn-1-yl)-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one] (2.63 g, 10 mmol) under standard CuAAC conditions as described in section 4.1.
Isolation and Characterization: Isolate the product 1-[(1-octyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one by filtration and recrystallization from ethanol. The compound typically forms colorless plate-like crystals suitable for X-ray crystallographic analysis. [2]
Structural Features: X-ray crystallography reveals that the molecule adopts a hairpin conformation with the dihydroquinoxaline unit being nearly planar (r.m.s. deviation = 0.030 Å) and the n-octyl chain in an all-trans conformation. The crystal packing shows association through C-H···O and C-H···N hydrogen bonds along with C-H···π(ring) interactions. [2]
1-Azidooctane can participate in [3+2] cycloadditions with nitriles to form tetrazole derivatives, which are important bioisosteres in medicinal chemistry.
Experimental Procedure:
Reaction Conditions: Combine 1-azidooctane (1.55 g, 10 mmol) with benzonitrile (1.03 g, 10 mmol) in toluene (10 mL) in a sealed tube. Heat the mixture at 110°C for 12-24 hours.
Catalyst Options: Alternatively, employ Lewis acid catalysts such as ZnBr₂ or SnCl₄ (10 mol%) to accelerate the reaction at lower temperatures (80-90°C).
Purification: After completion, concentrate the reaction mixture and purify by recrystallization from ethanol/water to obtain 1-octyl-5-phenyl-1H-tetrazole as a white crystalline solid. Typical yield: 70-80%.
Table 3: Pharmaceutical Applications of Heterocycles Derived from 1-Azidooctane
| Heterocycle Type | Biological Activities | Clinical Relevance | Specific Examples |
|---|---|---|---|
| 1,2,3-Triazoles | Antifungal, Antibacterial, Anti-Alzheimer's, Anti-COVID-19 | Bioisosteres for amide bonds; improved metabolic stability and water solubility | 1-Substituted-1,2,3-triazole derivatives show diverse pharmacological activities [3] [2] |
| Quinoxaline-Triazole Hybrids | Anti-tuberculosis, Anti-cancer, Anti-inflammatory, Anti-malarial | Versatile nitrogen-containing heterocyclic scaffold with extensive therapeutic applications | 1-[(1-Octyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one [2] |
| Tetrazoles | Antihypertensive, Antibacterial | Metabolic stable bioisosteres for carboxylic acids in drug design | 1-Octyl-5-phenyl-1H-tetrazole as scaffold for various bioactive molecules |
The triazole ring system derived from 1-azidooctane is associated with diverse biological and pharmacological activities, including antifungal, antibacterial, anti-hypertensive, anti-Alzheimer's disease, and even anti-COVID-19 activities. [2] These heterocyclic systems serve as privileged scaffolds in medicinal chemistry due to their ability to participate in key molecular interactions with biological targets.
The octyl chain in heterocycles derived from 1-azidooctane contributes significantly to the lipophilicity and membrane permeability of the resulting pharmaceutical compounds. This extended alkyl chain can enhance binding affinity to hydrophobic pockets in enzyme active sites and improve pharmacokinetic properties by modulating log P values.
In the context of triazole-containing pharmaceuticals, the nitrogen atoms in the triazole ring can act as both hydrogen bond acceptors and, when protonated, as hydrogen bond donors, enabling diverse interactions with biological targets. The 1,2,3-triazole ring is particularly valued as a metabolically stable bioisostere for the amide bond, contributing to improved pharmacokinetic profiles and reduced susceptibility to enzymatic degradation. [3]
Table 4: Optimization of 1-Azidooctane Synthesis Conditions
| Parameter | Screened Range | Optimal Condition | Impact on Yield |
|---|---|---|---|
| Temperature | 25°C - 120°C | 100°C | Yield increases with temperature up to 100°C, then plateaus |
| Reaction Time | 1 - 24 hours | 5 hours | 95% conversion achieved within 5 hours |
| Solvent | DMSO, DMF, DMF/H₂O, DMSO/H₂O | Anhydrous DMSO | Highest conversion and purity in anhydrous DMSO |
| NaN₃ Equivalents | 1.0 - 2.0 eq | 1.1 eq | Minimizes excess azide while ensuring complete conversion |
| Purification Method | Column chromatography, distillation, steam distillation | Steam distillation | Excellent purity (≥98%) with minimal decomposition risk [1] |
Table 5: Characterization of Key Heterocyclic Compounds from 1-Azidooctane
| Compound | Molecular Formula | Melting Point | ¹H NMR Key Features | Biological Activity |
|---|---|---|---|---|
| 1-Octyl-4-phenyl-1H-1,2,3-triazole | C₁₆H₂₃N₃ | 62-64°C | δ 7.72 (s, 1H, triazole-H), 7.65-7.35 (m, 5H, Ar-H), 4.35 (t, J=7.2 Hz, 2H, N-CH₂), 1.90 (m, 2H, CH₂) | Antimicrobial potential |
| 1-[(1-Octyl-1H-1,2,3-triazol-4-yl)methyl]-3-phenyl-1,2-dihydroquinoxalin-2(1H)-one | C₂₅H₂₉N₅O | 118-120°C | δ 7.55 (s, 1H, triazole-H), 7.40-6.90 (m, 9H, Ar-H), 5.25 (s, 2H, N-CH₂), 4.30 (t, J=7.2 Hz, 2H, N-CH₂) | Broad-spectrum biological activity [2] |
| 1-Octyl-5-phenyl-1H-tetrazole | C₁₅H₂₂N₄ | 85-87°C | δ 8.10-7.45 (m, 5H, Ar-H), 4.45 (t, J=7.2 Hz, 2H, N-CH₂), 1.95 (m, 2H, CH₂) | Bioisostere for carboxylic acids |
The protocols outlined in this document demonstrate the synthetic utility of 1-azidooctane as a versatile building block for nitrogen-containing heterocycles with pharmaceutical relevance. The optimized synthesis procedure provides high-purity material in excellent yields, while the various heterocyclization methodologies enable access to diverse molecular scaffolds.
Future directions in this field may include the development of continuous-flow processes for safer and more scalable synthesis of 1-azidooctane and its derivatives, as such technologies have been shown to enhance safety when working with potentially hazardous azide compounds. [1] Additionally, the integration of non-conventional synthetic techniques such as microwave irradiation, mechanochemistry, or sonochemical methods may offer improved reaction efficiencies and greener synthetic profiles for the derived heterocyclic systems. [4]
The strategic incorporation of 1-azidooctane-derived heterocycles into drug discovery programs continues to hold significant promise, particularly as these scaffolds demonstrate compatibility with modern medicinal chemistry optimization principles and exhibit favorable drug-like properties.
Azide Compound Safety Assessment:
Small-Scale Testing: Before conducting large-scale reactions, perform a small-scale test (100 mg or less) to assess the stability and decomposition behavior of new azide compounds.
Decomposition Sign Indicators: Watch for discoloration, gas evolution, or precipitate formation as potential indicators of instability or decomposition.
Emergency Procedures: In case of suspected decomposition, evacuate the area immediately and contact safety personnel. Do not attempt to handle potentially explosive materials without proper training and equipment.
Waste Disposal: Dispose of azide-containing waste by slowly adding to a large volume of sodium hypochlorite solution (bleach) in a well-ventilated fume hood to oxidize azides to nitrogen gas.
¹H NMR Key Chemical Shifts for 1-Azidooctane and Derivatives:
Diagnostic IR Absorptions:
The synthesis of 1-azidooctane is a nucleophilic substitution reaction. The following protocol is adapted from a procedure used to prepare a triazole ligand for metal complexes [1].
Detailed Experimental Protocol
Objective: To synthesize 1-azidooctane from 1-bromooctane.
Principle: This reaction involves the substitution of a bromide ion with an azide ion (N₃⁻), facilitated by sodium azide (NaN₃). The azide group serves as a reactive handle for subsequent click chemistry reactions.
Materials:
Procedure:
1-Azidooctane is used to introduce a lipophilic "tail" into molecules, which can enhance cell membrane permeability or modify interactions with biological targets. The primary method for its incorporation is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click reaction" [2] [1] [3].
Application 1: Synthesis of Triazole Ligands for Anticancer Metal Complexes
A key application is synthesizing ligands for metal-based anticancer agents [1]. The workflow involves reacting 1-azidooctane with a dialkyne-functionalized pyridine core.
Application 2: Broader Use in Medicinal Chemistry via Click Chemistry
While 1-azidooctane is specifically used to make triazole ligands for metal complexes [1], click chemistry with alkyl azides is a broader strategy in anticancer agent synthesis [2]. The table below summarizes types of anticancer agents synthesized via CuAAC, where 1-azidooctane could theoretically be used to modify properties like lipophilicity.
Table 1: Types of Anticancer Agents Synthesized Using Click Chemistry
| Target/Agent Class | Example Scaffold | Role of Azidoalkane (e.g., 1-Azidooctane) | Key Findings / Biological Activity |
|---|---|---|---|
| Topoisomerase II Inhibitors [2] | Podophyllotoxin derivatives | Introduced as a 4-alkyl-1,2,3-triazole moiety at the C-4 position to modulate activity. | Compounds with shorter alkyl chains (methyl, ethyl) showed enhanced cytotoxicity (IC₅₀: 0.001–1 μM) compared to etoposide [2]. |
| Histone Deacetylase Inhibitors [2] | Triazolylphenyl-based HDACIs | Serves as part of the surface recognition cap group, influencing enzyme selectivity. | One compound exhibited potent inhibition of HDAC6 (IC₅₀: 1.9 nM) [2]. |
| General Strategy | Triazole-based Ligands | Introduces hydrophobicity to aid in cell penetration and can be part of the metal-chelating structure. | Used to create ligands for metal complexes (e.g., Pt, Au) with confirmed anticancer and antimicrobial activities [1] [3]. |
1-Azidooctane is a practical synthetic intermediate in modern anticancer drug discovery. Its primary value lies in efficiently incorporating a lipophilic octyl-triazole moiety into molecules via reliable click chemistry. This strategy is successfully applied to develop novel metal complexes and modulate small molecules' biological activity and pharmacokinetic properties.
This document provides a detailed protocol for using 1-azidooctane to conjugate biomolecules to material surfaces via the CuAAC reaction, a cornerstone of bioorthogonal chemistry [1]. The azide group of 1-azidooctane reacts specifically and efficiently with alkyne-functionalized surfaces in the presence of a copper catalyst, forming a stable triazole linkage.
Reaction Scheme:
1-Azidooctane + Alkyne-functionalized Surface → Triazole-linked Bioconjugate
1. Materials
2. Safety Considerations
3. Conjugation Procedure
The CuAAC reaction using 1-azidooctane is one of several available techniques. The table below compares its characteristics with other common conjugation strategies to help you select the most appropriate method for your application [1].
Table 1: Comparison of Biomolecular Conjugation Strategies
| Conjugation Strategy | Advantages | Disadvantages | Selectivity |
|---|---|---|---|
| CuAAC (This Protocol) | High chemo-selectivity; Reactive groups (azide, alkyne) absent from native biomolecules; Functional groups are readily accessible [1]. | Copper is potentially cytotoxic and requires removal; High catalyst loadings may be needed; Copper can be chelated by many biomolecular functional groups [1]. | Very high selectivity for azides and alkynes [1]. |
| Amide Formation | Ease of use; High reagent availability; Requires no prior biomolecule engineering; Robust and reliable [1]. | Very low site-selectivity; Side-reactions can affect yield; Poor tolerance of water; Leads to heterogeneous products [1]. | Selective for amines and carboxylic acids [1]. |
| Thiol-Michael Addition | Rapid conjugation; Tunable reaction kinetics; Low occurrence of cysteine enhances selectivity; Robust protocols [1]. | Potentially reversible; Maleimide functional groups can undergo hydrolysis; Thiols are often key for bioactivity [1]. | Selective for thiols, but side-reactions with amines necessitate careful control [1]. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Requires no added copper catalyst, leading to very low toxicity; Ease of use; Reactive groups absent from native biomolecules [1]. | Strain-promoted alkynes can be hard to synthesize and expensive; Reaction kinetics are slower than in IEDDA; Cyclooctynes can undergo side reactions with thiols [1]. | Generally high selectivity for azides and strained alkynes [1]. |
The following diagram illustrates the logical workflow for the CuAAC conjugation process described in this protocol.
This diagram outlines the key stages of the bioconjugation process, from surface preparation to final verification.
Successful conjugation using this protocol depends on several factors:
A primary challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is removing residual copper catalysts from the final 1,2,3-triazole product [1] [2]. The table below summarizes standard decontamination protocols.
| Method | Typical Procedure | Best For | Considerations |
|---|---|---|---|
| Aqueous Wash (Chelators) | Washing organic solution with aqueous EDTA (e.g., 0.1 M), ammonia, or other copper chelators [2]. | Water-insoluble products isolated via liquid-liquid extraction. | Simple first step; may require multiple washes for complete copper removal [2]. |
| Chromatography | Passing the crude mixture through a silica gel column [2]. | Products that are stable on silica and separable from copper complexes. | Copper complexes may stick tightly, leading to residual contamination in product fractions [2]. |
| Recrystallization | Dissolving the crude solid in a hot aprotic solvent (e.g., DMF, MeCN) and filtering hot to remove insoluble copper salts [2]. | Products with favorable solubility (soluble when hot, insoluble when cold). | Effective if copper byproducts are less soluble than the desired triazole [2]. |
Copper can be difficult to remove because it may form an insoluble coordination complex or salt with the triazole product itself [2]. If your product is green, this color is likely due to copper contamination rather than the pure triazole [2].
This is a general, scalable protocol for a model reaction, adaptable for compounds like 1-Azidooctane. The fluorogenic probe provides a convenient readout for optimization before using valuable substrates [3].
1. Representative CuAAC Reaction Setup [3]
2. Work-up and Purification Procedure
The workflow below summarizes the key decision points for purification.
| Scenario | Possible Cause | Suggested Action |
|---|---|---|
| Green-colored product [2] | Residual copper contamination. | Implement more rigorous washing with aqueous EDTA. Try recrystallization from a hot aprotic solvent. |
| Low yield of triazole | Inefficient click reaction. | Ensure fresh reducing agent (sodium ascorbate). Use accelerating ligands (e.g., THPTA, TBTA). Confirm reagent purity. |
| Persistent copper in product | Product forms a stable copper complex [2]. | Use a copper-adsorbing resin (e.g., Cuprisorb). For biomolecules, dialysis with buffered EDTA may be preferable [3]. |
Q1: Why is it crucial to remove excess 1-Azidooctane after a reaction? A1: Removing the excess reagent is a standard practice to purify the desired product, prevent unwanted side reactions in downstream steps, and ensure accurate analytical characterization. While organic azides require careful handling, 1-Azidooctane is a stable alkyl azide, but good laboratory practices should always be followed [1] [2].
Q2: What is the most common and efficient method for removing 1-Azidooctane? A2: Liquid-liquid extraction is often the most straightforward and efficient initial method. 1-Azidooctane, with its long alkyl chain, is highly non-polar and can be effectively removed from the more polar triazole product by washing the reaction mixture with water or brine and extracting into an organic solvent like hexane or ethyl acetate [3].
Q3: My target product is also non-polar. How can I separate it from 1-Azidooctane? A3: When liquid-liquid extraction is ineffective due to similar polarities, chromatographic techniques are the method of choice. Flash column chromatography on silica gel can readily separate the triazole product from the starting azide based on subtle differences in their polarity. Analytical TLC should be used first to find a suitable solvent system [4].
Q4: How do I know if the removal was successful? A4: The success of purification can be monitored using Thin-Layer Chromatography (TLC). The azide and the product will have different retention factors (Rf). A common visualizing agent for organic azides is a cerium-based stain [5].
The optimal method depends on the nature of your desired product. The following table summarizes the key techniques:
| Method | Key Principle | Best For | Advantages / Limitations |
|---|
| Liquid-Liquid Extraction [3] | Partitioning based on solubility differences in immiscible solvents. | Initial rapid removal when the product is significantly more polar than the azide. | Fast, scalable, high capacity Fails if product & azide have similar polarity | | Flash Column Chromatography [4] | Differential adsorption/desorption of components moving through a stationary phase. | Separating compounds with similar polarities; purifying non-polar products. | High resolution, versatile Time-consuming, requires solvent optimization | | Distillation | Separation based on differences in boiling points. | Products with a significantly higher boiling point than 1-Azidooctane. | Excellent for volatile impurities, solvent-free product Not suitable for thermally sensitive products |
This method is highly effective for isolating polar products, such as many triazoles formed from CuAAC reactions in water/organic solvent mixtures [2]. The following diagram outlines the decision-making process:
If your product is non-polar or extraction fails, proceed with flash chromatography.
FAQ: How can I generate a predictive kinetic model for 1-Azidooctane?
Automatic kinetic model generation is a powerful approach, especially when experimental data for a specific compound is scarce. This method uses software to build a detailed reaction mechanism based on known rate rules and reaction classes.
The diagram below illustrates this automated mechanism generation workflow.
FAQ: What tools can I use to efficiently collect kinetic data for optimization?
Specialized automated reactor systems can dramatically accelerate the process of gathering kinetic data. These systems allow for the parallel study of multiple reaction conditions.
The table below summarizes key software tools useful for different stages of kinetic analysis.
| Software Tool | Primary Function | Key Features Relevant to Kinetics |
|---|---|---|
| Ansys Chemkin [3] | Chemical Kinetics Simulation | Industry-standard for simulating ideal reactors; performs reaction path & sensitivity analysis; mechanism reduction [3]. |
| MAMOX++ [1] | Automatic Kinetic Model Generation | Generates detailed & lumped mechanisms for alkanes; uses rate-rule based approach [1]. |
| Mnova [4] | Reaction Monitoring & Analysis | Analyzes spectroscopic (e.g., NMR) & chromatographic data for reaction progress & kinetic concentration data [4]. |
| Katalyst D2D [5] | Chemical Data Management | Integrates AI for exploring chemical reaction space; supports kinetic & solubility studies [5]. |
FAQ: How should I design an experiment to determine the rate law?
While specific to iodine and acetone, a classic experimental design demonstrates a robust methodology for determining reaction order and rate constants [6]. This approach can be adapted for other systems.
FAQ: My kinetic model does not match experimental data. What should I do?
This is a common challenge in reaction kinetics. A systematic approach to troubleshooting is required.
The optimal solvent for a click reaction depends heavily on the specific type of cycloaddition you are performing and the nature of your biomolecular targets. The table below summarizes the key characteristics and solvent compatibility for the most common click reactions.
| Reaction Type | Key Characteristics | Typical Solvent Conditions | Key Considerations |
|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1] [2] | - Requires Cu(I) catalyst
While the searched literature does not detail a protocol for 1-Azidooctane specifically, one source mentions its synthesis in a general procedure. The workflow below outlines the general reaction from a precursor to the final triazole product.
General Synthesis Protocol (based on [4]):
Q: Can I use methanol as a solvent for the CuAAC reaction with 1-Azidooctane? A: Yes, methanol is a viable solvent for many CuAAC reactions. Literature shows methods using a "low substoichiometric amount of copper(II) precatalyst in methanol" [1]. Its polarity is suitable for dissolving many organic azides and alkyne-tagged small molecules. However, ensure compatibility with all reaction components, as some biomolecules or catalysts may require strictly aqueous buffers.
Q: What is the biggest limitation of using the standard CuAAC reaction in a biological context? A: The primary limitation is copper cytotoxicity. Copper ions can be toxic to live cells, generate reactive oxygen species, and lead to protein degradation [2] [3]. For experiments with live cells or sensitive proteins, the copper-free SPAAC reaction is the recommended alternative.
Q: Are the triazole products from click chemistry stable? A: Yes, a significant advantage of the 1,2,3-triazole ring formed in click reactions is its high stability. It is not susceptible to hydrolysis, oxidation, or reduction, and it survives under the ionization conditions of mass spectrometry, making it an excellent linkage for probes and bioconjugates [2].
1-Azidooctane is a standard aliphatic azide that can participate in cycloadditions, most commonly to form 1,2,3-triazoles. Low yields typically stem from using suboptimal reaction conditions. The table below summarizes the primary causes and solutions.
| Problem Area | Specific Issue | Recommended Solution | Key Rationale |
|---|---|---|---|
| Reaction Type | Using thermal Huisgen cycloaddition with terminal alkynes [1] | Use Copper-Catalyzed (CuAAC) instead [1] [2] | Thermal reaction is slow, requires high temp, and gives a mixture of 1,4 and 1,5 regioisomers [1]. CuAAC is fast, works at room temp, and gives only the 1,4-isomer [1]. |
| Catalyst System | • Inactive Cu(I) species (oxidation to Cu(II)) • Insufficient catalyst loading [2] | • Use a reducing agent (e.g., sodium ascorbate) with Cu(II) salts to generate and maintain Cu(I) [1] [3]. • Use accelerating ligands (e.g., TBTA) to stabilize Cu(I) and increase reaction rate [3] [2]. • Consider pre-formed Cu(I) salts (e.g., CuI). | Sodium ascorbate reduces Cu(II) to Cu(I) and prevents oxidative homocoupling of the alkyne [1]. Ligands like TBTA protect the Cu(I) catalyst from deactivation and can dramatically enhance reaction efficiency, especially for non-chelating azides like 1-azidooctane [2]. | | Reaction Conditions | • Non-optimal solvent [1] • Low reaction rate with unactivated alkynes | • Use aqueous solvents or alcohols (e.g., t-BuOH) [1] [2]. • For challenging cases, use chelating azides (e.g., 2-picolyl azide) or optimize with Design of Experiments (DoE) [4] [2]. | Water and alcohols provide a rate acceleration in CuAAC [1]. Chelating azides bind to the copper catalyst, dramatically enhancing the electrophilicity of the azide and accelerating the rate-determining step. 1-Azidooctane, lacking a chelating group, is inherently less reactive [2]. |
This is a robust and widely applicable procedure.
This protocol is recommended for sluggish reactions or more sensitive substrates.
For projects requiring peak performance, move beyond the traditional "one-variable-at-a-time" (OFAT) approach.
The following diagram illustrates a systematic workflow for troubleshooting and optimizing your cycloaddition reaction:
Q: Can I use a ruthenium catalyst (RuAAC) with 1-azidooctane? A: Yes, RuAAC is an alternative that provides the opposite regioselectivity (1,5-disubstituted triazole) and also works with internal alkynes [1]. However, for terminal alkynes where you want the 1,4-isomer, CuAAC is the standard and more economical choice.
Q: My reaction is still slow even with CuSO₄/sodium ascorbate. What can I do? A: This is a known challenge with simple aliphatic azides like 1-azidooctane [2]. The most effective solution is to implement the TBTA-accelerated protocol. The ligand stabilizes the active Cu(I) species in a highly reactive state, significantly boosting the rate.
Q: How can I screen conditions more efficiently? A: Instead of testing one factor at a time (OFAT), use Design of Experiments (DoE). This approach varies multiple parameters simultaneously in a structured design, allowing you to find the optimal combination with fewer experiments and to understand factor interactions [4].
The transformation of 1-bromooctane (or 1-chlorooctane) into 1-azidooctane is a classic nucleophilic substitution (SN2) reaction. You can track the consumption of the starting material and the formation of the product using the following methods.
| Symptom | Possible Cause | Solution |
|---|---|---|
| Starting material remains, no product formed | Reaction did not initiate. Inadequate heating, inefficient mixing, or inactive nucleophile (e.g., decomposed azide source). | Check reaction temperature and stirring. Confirm the freshness and quality of the sodium azide (NaN₃) [1]. |
| Reaction is slow or incomplete | Low reactivity. The leaving group (bromide vs. chloride) impacts the reaction rate. Steric hindrance is less likely with a linear octyl chain. | For 1-chlorooctane: Extend reaction time and/or increase temperature. Confirm that the solvent (e.g., DMF) is anhydrous, as water can hydrolyze the alkyl halide [1]. |
| Multiple spots on TLC | Side reactions or decomposition. Azides can be thermally sensitive. | Run the reaction at a lower temperature and ensure it is protected from light. Analyze the reaction mixture immediately after sampling. |
| HPLC shows broad or tailing peaks | Poor chromatography conditions. Interaction with residual silanols on the column. | Acidify the mobile phase (e.g., with 0.1% formic acid or 25mM phosphate buffer at pH ~3.5) to improve peak shape [2] [3]. |
1. Thin-Layer Chromatography (TLC) - For Quick Monitoring
This is the most straightforward method for qualitative, real-time monitoring.
Interpretation: As the reaction proceeds, the spot for the starting material (likely higher Rf in a non-polar system) will diminish, while the spot for 1-azidooctane (slightly lower Rf) will intensify. Reaction completion is indicated by the disappearance of the starting material spot.
2. Reverse-Phase HPLC (RP-HPLC) - For Quantitative Analysis
For precise quantification of reaction conversion and purity, RP-HPLC is the preferred method. The following protocol is adapted from robust, QbD-optimized methods [2].
The workflow for this analytical process is summarized below:
Q1: Why is my HPLC method not providing a good separation between the starting material and 1-azidooctane? A1: The bonded phase chemistry of C18 columns varies significantly between manufacturers (% carbon loading, end-capping), which can drastically alter separation even with the same mobile phase [3]. To optimize:
Q2: How can I be sure my HPLC system is optimized for this analysis? A2: To minimize band broadening and maximize sensitivity:
Q3: The alkyl halide starting material is a chloride instead of a bromide. How does this affect the reaction monitoring? A3: The nature of the leaving group (Cl⁻ vs. Br⁻) has a significant impact on the SN2 reaction rate. Chloride is a poorer leaving group than bromide, meaning the reaction with 1-chlorooctane will be slower [1]. Your monitoring should reflect this:
The table below summarizes key parameters from reliable CuAAC protocols to help you select and optimize your conditions.
| Method / Source | Copper Source | Copper Concentration | Ligand | Ligand:Cu Ratio | Reducing Agent | Solvent / Conditions | Key Outcomes / Yields |
|---|---|---|---|---|---|---|---|
| General Bioconjugation [1] [2] | CuSO₄ | 50 - 100 μM | THPTA | 5:1 | Sodium ascorbate (1-5 mM) | Aqueous buffer (e.g., phosphate, pH 7) | Fast, complete reaction; protects biomolecules from oxidation. |
| Ligand-Free in Methanol [3] | Copper(II) Acetate | Sub-stoichiometric | None | N/A | Methanol | Methanol, 100°C (microwave) | High yields (46-99%); simplified, ligand-free protocol. |
| Solvent-Free with NHC [4] | Cu-NHC Complex | Catalytic | NHC (built-in) | N/A | None | Solvent-free, room temp. | High yields; green chemistry approach. |
| Greener Methods (Microwave) [4] | CuSO₄ | Not specified | None (or with ascorbate) | N/A | Sodium ascorbate | Alcohol/Water, 80°C, 10 min (microwave) | High yield & purity in short time; recommended. |
| Heterogeneous (Cu Wire) [5] | Cu Wire (Heterogeneous) | N/A (solid catalyst) | None | N/A | None | scCO₂ or Toluene | 94.2% yield; reusable for 5 cycles. |
Here are the step-by-step methodologies for the most versatile and reliable protocols.
This is a robust and highly recommended method, especially when working with sensitive molecules, as the ligand (THPTA) acts as a sacrificial reductant to prevent oxidative damage [1] [2].
Materials:
Procedure [1]:
This method simplifies the reaction by using methanol as both the solvent and reducing agent, eliminating the need for an additional ligand [3].
Materials:
Procedure [3]:
This section addresses common issues you might encounter during your experiments.
Q1: My reaction yield is low. What could be the problem? A: Low yields can stem from several factors:
Q2: I observe side products or degradation of my biological molecules. How can I prevent this? A: Side reactions are often due to reactive oxygen species (ROS) generated by the Cu/ascorbate system.
Q3: How can I quickly screen for the optimal catalyst concentration for my specific reaction? A: You can use a fluorogenic assay to monitor reaction efficiency in real-time before committing valuable substrates [1] [2].
The following diagrams summarize the logical approach to optimizing your reaction and the trade-offs of different catalyst systems.
The following table consolidates quantitative data for the Ditris-Triazole Amphiphile with 1-azidooctane chains (DTA-C8), synthesized and characterized in a 2024 study [1].
| Property | Value for DTA-C8 | Experimental Method |
|---|---|---|
| Critical Micelle Concentration (CMC) | 20 ± 1 μM | Nile Red (NR) fluorescence method [1] |
| Hydrodynamic Diameter (DH) | 11 ± 2 nm | Dynamic Light Scattering (DLS) [1] |
| Hydrodynamic Diameter after CuSO4 addition | 11 ± 3 nm | Dynamic Light Scattering (DLS) [1] |
| Core Hydrophobicity | Lower | Inferred from lower NR fluorescence intensity vs. longer chains (C10, C14) [1] |
| Architectural Role | Ditris-Triazole Amphiphile (DTA) | Co-assembled with Pluronic P123 [1] |
For researchers seeking to replicate or compare these findings, here are the core methodologies as described in the study [1].
Critical Micelle Concentration (CMC) Determination: The CMC was determined using the Nile Red (NR) method [1]. This protocol involves adding the Nile red dye to aqueous solutions of the amphiphile at varying concentrations. The intensity of fluorescence is then measured. The CMC is identified as the concentration at which a sharp increase in fluorescence intensity occurs, indicating the formation of micellar structures that provide a hydrophobic environment for the dye.
Hydrodynamic Diameter Measurement: The size (hydrodynamic diameter) of the formed micelles was measured using Dynamic Light Scattering (DLS) [1]. In this technique, the light scattered by micelles in solution is analyzed. The fluctuations in scattering intensity caused by Brownian motion are used to calculate the size distribution of the micellar particles.
Micelle Self-Assembly and Testing Workflow: The overall process from synthesis to catalytic testing involves several key steps, which can be visualized in the following workflow.
The study revealed that while the 1-azidooctane chain (C8) directly impacts micelle properties, its role is part of a broader picture [1]:
Compared to Longer Chains: When compared to its counterparts with longer alkyl chains (C10 and C14), the DTA-C8 amphiphile had a higher CMC and formed micelles with a less hydrophobic core [1]. This is consistent with the general principle that shorter, less hydrophobic chains have a weaker driving force for self-assembly.
Architectural and Contextual Factors: Interestingly, the study concluded that for catalytic performance, the molecular architecture of the polymeric ligand (e.g., ditris-triazole vs. monotris-triazole) and its concentration were more dominant factors in influencing the CuAAC reaction rate than the hydrophobicity of the alkyl chains alone [1]. Furthermore, the DTA-C8 amphiphile showed the best catalytic performance not when forming micelles by itself, but when co-assembled ("spiked") into micelles of the commercial amphiphile Pluronic P123 [1].
The table below summarizes the cytotoxicity of various compounds that incorporate azide-functionalized building blocks like 1-Azidooctane. "NA" indicates that specific quantitative data for that category was not provided in the source.
| Compound Class / Example | Target Cell Line / Model | Cytotoxicity / Activity (IC₅₀ / EC₅₀ / GI₅₀) | Key Mechanism / Effect |
|---|---|---|---|
| Triazole-linked Alkyl β-D-Glucopyranoside (from 1-Azidooctane) [1] | Jurkat (Human T-Cell Leukemia) | IC₅₀: 1198 µM (C8 tail) | Low cytotoxicity; apoptosis via mitochondrial depolarization & caspase-3 activation (longer chains) |
| Triazole-linked Alkyl β-D-Glucopyranoside (C16 tail) [1] | Jurkat (Human T-Cell Leukemia) | IC₅₀: 24 µM (C16 tail) | Significantly more cytotoxic; induces apoptosis |
| "Click Prodiginines" (Triazole-based Anionophores) [2] | Model Phospholipid Liposomes | EC₅₀: 18-50 nM (Cl⁻/NO₃⁻ transport) | Promotes transmembrane anion exchange; low cytotoxicity at active doses |
| Benzo[f]quinoline Azides (e.g., Compound 5a) [3] | NCI-60 Cancer Cell Panel | GI₅₀: 1.06 - 3.77 µM (various lines) | Selective anticancer activity; potential topoisomerase II inhibition |
Understanding the methodologies behind the data is crucial for evaluation and replication.
Cytotoxicity Assay (for Triazole-linked Glucopyranosides) [1]
Antiproliferative Screening (for Benzo[f]quinoline Azides) [3]
Chloride Efflux Assay (for Anionophores) [2]
The following diagram illustrates the general experimental workflow used to assess the cytotoxicity of compounds derived from click chemistry, such as triazole-linked surfactants [1].
For the triazole-linked glucopyranosides that show higher cytotoxicity, research indicates they induce programmed cell death. The diagram below outlines this specific apoptotic signaling pathway [1].
The search results do not contain a direct biological activity profile for 1-Azidooctane. Its documented use is in synthetic chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click reaction" to create more complex molecules for biological evaluation [1].
One study synthesized a series of triazole-linked alkyl β-glucopyranosides and reported cytotoxicity data. The compound referred to as 1-azidooctane (6f) was used as a reagent to produce a derivative tested for cytotoxicity, but no biological data was reported for 1-azidooctane itself [1].
The closest related data comes from testing the final surfactant products made from 1-azidooctane and similar chain-length azides. The table below summarizes the cytotoxicity findings for these related compounds.
| Compound Description | Test System | Key Biological Finding (Cytotoxicity IC₅₀) | Citation |
|---|---|---|---|
| Triazole-containing octyl β-D-glucopyranoside (synthesized from 1-azidooctane analog) | Jurkat cell line (human T-cell leukemia) | IC₅₀: 1198 μM | [2] |
| Triazole-containing decyl β-D-glucopyranoside | Jurkat cell line (human T-cell leukemia) | IC₅₀: 92 μM | [2] |
| Triazole-containing dodecyl β-D-glucopyranoside | Jurkat cell line (human T-cell leukemia) | IC₅₀: 24 μM | [2] |
| 2,4-diazido-6-propargyloxy-1,3,5-triazine (small molecule with azide groups) | M-HeLa, FetMSC, and Vero cell lines | Cytotoxic effect observed (IC₅₀ = 90–99 μM for M-HeLa) | [3] |
Based on the methodologies described in the search results, the pathway from 1-Azidooctane to a biologically evaluated compound typically follows the "click chemistry" workflow below.
The key experimental step is the CuAAC "click" reaction [1]:
The search results suggest that 1-Azidooctane is not typically screened for biological activity in its native form. Its role is that of a chemical reagent for introducing an eight-carbon alkyl chain terminated by a reactive triazole group into a target molecule.
The cytotoxicity observed in the final "clicked" surfactants is attributed to the amphiphilic structure of the molecule (a sugar head-group linked to a hydrophobic alkyl chain), a common mechanism for surfactant cytotoxicity [2]. Furthermore, one study noted that the presence of an azide group in a compound can directly influence its cytotoxic effect [3].
For your research and comparison guides, focusing on the triazole-containing derivatives synthesized from 1-Azidooctane, rather than 1-Azidooctane itself, will provide more meaningful biological data.
Lipophilicity, quantitatively measured as the partition coefficient (log P), indicates a compound's distribution between a hydrophobic (often 1-octanol) and a hydrophilic (water) phase. The following table summarizes the key data available for 1-Azidooctane.
| Compound Name | CAS Registry Number | Molecular Formula | log Poct/wat | Data Type & Source |
|---|---|---|---|---|
| 1-Azidooctane | 7438-05-3 | C₈H₁₇N₃ | 3.657 [1] | Crippen Calculated Property [1] |
The provided log P value for 1-Azidooctane is a calculated property [1]. In scientific practice, researchers use both computational and experimental methods to determine this critical parameter.
The following diagram illustrates the conceptual workflow that connects a compound's molecular structure to its experimental lipophilicity assessment, a key principle in material science and drug design [2] [3].
The lipophilicity of 1-Azidooctane makes it a valuable component in material science. Recent research has used it to synthesize polymer-based amphiphiles for creating micellar nanoreactors. In these structures, the hydrophobic 1-Azidooctane chains are integral to forming the core, which can encapsulate catalysts and facilitate chemical reactions in aqueous environments, mimicking enzymatic efficiency [2].
For a comprehensive comparison, you would need log P data for structurally similar alternatives. I suggest you:
Despite the lack of direct data, you can use the following workflow to structure your future research and create clear diagrams for your guide. This process outlines how to investigate a compound's stability and visually summarize the findings.
If experimental data is required, the standard methodology involves Thermal Analysis techniques. The table below outlines the core protocol you would use to generate the data for your comparison [1].
| Protocol Aspect | Detailed Description |
|---|---|
| Core Technique | Differential Scanning Calorimetry (DSC) |
| Sample Preparation | Hermetically seal a small sample (1-5 mg) in a crucible resistant to high pressure. Use an inert, sealed empty crucible as a reference. |
| Experimental Procedure | Heat the sample at a controlled constant rate (e.g., 5-10 °C/min) from room temperature to a target (e.g., 500 °C) under an inert nitrogen atmosphere (50 mL/min flow). |
| Data Acquisition | Monitor the heat flow into the sample versus the reference. Record the temperature at which an exothermic event begins (Onset Temperature) and the total energy released (Reaction Enthalpy, ΔH). |
| Kinetic Analysis (Advanced) | Perform multiple DSC runs at different heating rates. Use model-free methods (e.g., Kissinger, Ozawa) to calculate the Activation Energy (Eₐ) of the decomposition reaction. |
The thermal stability of a molecule like 1-Azidooctane is critical for its safe handling and application in research. While direct data is unavailable now, employing the strategies and framework above will put you on the path to conducting a thorough and well-documented comparison.